9-Amino-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium
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Overview
Description
9-Amino-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium is a complex organic compound that belongs to the class of pyrido[4,3-b]carbazoles
Preparation Methods
The synthesis of 9-Amino-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium involves several steps. One common method includes the ring closure of 5-acetamido-2-{1-[3-(1-methoxyethyl)-4-pyridyl]ethyl}indole . The reaction conditions typically involve the use of sodium borohydride as a reducing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
9-Amino-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and concentrated sulfuric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a starting material for the synthesis of other complex molecules . . Additionally, it is used in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of 9-Amino-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium involves its interaction with molecular targets and pathways within biological systems. The exact pathways and targets may vary depending on the specific application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions .
Comparison with Similar Compounds
Similar compounds to 9-Amino-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium include other pyrido[4,3-b]carbazoles such as 9-methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium iodide . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.
Properties
CAS No. |
70173-19-2 |
---|---|
Molecular Formula |
C18H18N3+ |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-amine |
InChI |
InChI=1S/C18H17N3/c1-10-15-9-21(3)7-6-13(15)11(2)18-17(10)14-8-12(19)4-5-16(14)20-18/h4-9H,19H2,1-3H3/p+1 |
InChI Key |
MFOKIVFRXMHDSZ-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)N)C)C |
Origin of Product |
United States |
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